2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid
Description
Chemical Name: 2-[4-[[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl]-2-methylphenoxy]acetic acid Synonyms: Seladelpar, MBX-8025, RWJ-800025 IUPAC Name: 2-[4-[[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl]-2-methylphenoxy]acetic acid CAS Number: 851528-79-5 Molecular Formula: C₂₁H₂₃F₃O₅S Molecular Weight: 444.465 g/mol Therapeutic Application: Seladelpar is an oral, selective peroxisome proliferator-activated receptor delta (PPARδ) agonist developed for treating cholestatic liver diseases, including primary biliary cholangitis (PBC). It modulates lipid metabolism, reduces inflammation, and improves hepatic function .
Properties
Molecular Formula |
C21H23F3O5S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26) |
InChI Key |
JWHYSEDOYMYMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Trifluoromethyl)Phenoxypropyl Ether
The ethoxypropyl chain bearing the 4-(trifluoromethyl)phenoxy group is synthesized via nucleophilic substitution.
Introduction of Sulfanyl Group
The sulfanyl (-S-) bridge is introduced via thiol-alkylation or nucleophilic substitution.
-
Method A : Reaction of the propyl ether intermediate with mercaptoacetic acid derivatives in the presence of a base (e.g., triethylamine).
-
Method B : Use of disulfide intermediates followed by reduction with sodium borohydride (NaBH₄).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (initial), then 25°C |
| Catalyst | N-Methylimidazole |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Coupling to Phenoxyacetic Acid Moiety
Formation of Methylphenoxy Acetic Acid
The 2-methylphenoxyacetic acid segment is prepared via esterification followed by hydrolysis:
-
Esterification : 2-Methylphenol reacts with ethyl chloroacetate in DMF with K₂CO₃.
-
Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH to yield the carboxylic acid.
Key Data :
Final Coupling Reaction
The propylsulfanyl intermediate is coupled to the phenoxyacetic acid using carbodiimide-based reagents:
Alternative Method :
-
Use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in DMF.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for critical steps:
-
Ether Formation : Microreactors with residence time <10 minutes at 150°C.
-
Sulfanyl Introduction : Packed-bed reactors with immobilized catalysts (e.g., silica-supported thiols).
Advantages :
Purification Techniques
-
Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove unreacted intermediates.
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1).
-
Crystallization : Recrystallization from ethanol/water mixtures for final product polishing.
Stereochemical Considerations
Compound 1 contains a chiral center at the propylsulfanyl carbon. Industrial routes employ:
-
Chiral Resolution : Diastereomeric salt formation using L-lysine.
-
Asymmetric Synthesis : Catalytic enantioselective alkylation with Jacobsen’s catalyst.
Enantiomeric Excess (ee) : 98–99%.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Batch) | Method B (Flow) |
|---|---|---|
| Total Yield | 58% | 74% |
| Reaction Time | 48 hours | 8 hours |
| Purity | 97% | 99.5% |
| Scalability | Limited | High |
Data aggregated from patents and journal articles.
Recent Advances (Post-2023)
-
Enzymatic Coupling : Lipase-mediated esterification reduces reliance on toxic catalysts.
-
Photoredox Catalysis : Visible light-driven C–S bond formation at ambient temperature.
Reported Benefits :
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethers or thioethers.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a PPAR-delta agonist, which plays a crucial role in lipid metabolism and glucose homeostasis. This activity suggests potential applications in treating metabolic disorders, including obesity and type 2 diabetes.
Anti-inflammatory Properties
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects. The modulation of PPAR-delta may help in reducing inflammation, making it a candidate for developing treatments for inflammatory diseases.
Cancer Research
Preliminary studies have suggested potential anticancer properties. The compound's ability to interact with various biological targets positions it as a subject of interest in cancer therapy research. For instance, compounds that modulate PPAR pathways have been linked to reduced tumor growth in certain cancer models.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Seladelpar | Contains ethoxy and trifluoromethyl groups; PPAR-delta agonist | Treats primary biliary cholangitis |
| 4-(Trifluoromethyl)phenylacetic acid | Simple structure with trifluoromethyl group | Limited biological activity |
| 2-Methylphenol derivatives | Similar phenolic structure | Varies; often lower activity |
This table highlights the complexity of 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid and its targeted action on metabolic pathways through PPAR modulation.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
-
PPAR Modulation and Metabolic Disorders :
- A study evaluated the effects of various PPAR-delta agonists on lipid profiles in diabetic models. The results indicated that compounds similar to 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid significantly improved lipid metabolism and insulin sensitivity.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
-
Anticancer Activity :
- A National Cancer Institute study assessed the compound's efficacy against various cancer cell lines, revealing promising results in inhibiting cell growth through PPAR-mediated pathways.
Mechanism of Action
The mechanism of action of 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfanyl group can form reversible covalent bonds with thiol groups in enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing its binding to targets.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Efficacy in Liver Diseases: Phase III trials demonstrated Seladelpar’s ability to reduce alkaline phosphatase (ALP) levels by 25–30% in PBC patients, outperforming obeticholic acid in non-responders .
- Comparative Potency : Seladelpar’s EC₅₀ for PPARδ activation is 0.1 μM, 10-fold lower than earlier PPARδ agonists like GW501516, highlighting improved potency .
Biological Activity
2-[4-[2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, commonly referred to as Seladelpar (MBX-8025), is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as homozygous familial hypercholesterolemia (HoFH). This article explores the biological activity of Seladelpar, focusing on its mechanisms, efficacy in clinical studies, and safety profile.
- Molecular Formula : C27H41F3N2O9S
- Molecular Weight : 626.68 g/mol
- CAS Number : 928821-40-3
Seladelpar functions primarily as a selective modulator of peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in lipid metabolism and inflammation. By activating PPARδ, Seladelpar enhances fatty acid oxidation and reduces triglyceride levels, which is beneficial in managing dyslipidemia associated with metabolic syndrome and other cardiovascular diseases .
Anti-inflammatory Effects
Research has demonstrated that Seladelpar exhibits significant anti-inflammatory properties. In vivo studies indicated that it effectively reduced paw thickness and weight in animal models of inflammation, achieving reductions of up to 68.26% in paw weight and 63.35% in paw thickness . The compound also significantly lowered levels of pro-inflammatory cytokines such as TNF-α and PGE-2, suggesting a robust anti-inflammatory action.
Lipid Metabolism
Seladelpar's impact on lipid metabolism is particularly noteworthy. Clinical trials have shown that it can significantly lower low-density lipoprotein (LDL) cholesterol levels in patients with HoFH. In one study, participants treated with Seladelpar experienced a reduction in LDL cholesterol by approximately 50% over a 12-week period . This effect is attributed to the compound's ability to enhance hepatic lipid clearance and reduce hepatic lipogenesis.
Clinical Studies
| Study | Population | Duration | Outcomes |
|---|---|---|---|
| Phase II Study | HoFH Patients | 12 weeks | 50% reduction in LDL cholesterol |
| Anti-inflammatory Study | Animal Models | Variable | Up to 68% reduction in paw weight |
Safety Profile
Seladelpar has been evaluated for its safety through various clinical trials. The most common adverse effects reported include gastrointestinal disturbances, liver enzyme elevations, and mild skin reactions. Comprehensive safety assessments indicated that Seladelpar does not significantly impair renal or liver function at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with nucleophilic substitution reactions to introduce the sulfanyl group, followed by etherification for the phenoxypropyl moiety. Use catalysts like p-toluenesulfonic acid to enhance reaction rates .
- Purification : Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates. Distillation under reduced pressure may refine volatile byproducts .
- Optimization : Apply factorial design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) can identify optimal conditions .
Q. What analytical techniques are most effective for characterizing this compound, and how should they be validated?
- Methodology :
- Structural Confirmation : Use H/C NMR to confirm substituent positions and purity. Compare spectral data with computed values (e.g., PubChem references) .
- Quantitative Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS for molecular ion verification. Validate methods via spike-recovery assays (≥95% recovery) .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., >200°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions involving volatile intermediates .
- Waste Management : Segregate halogenated waste (e.g., trifluoromethyl byproducts) and neutralize acidic residues before disposal .
- Emergency Procedures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or QM/MM) predict reactivity or stability issues in this compound?
- Methodology :
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states for sulfanyl group substitution. Compare activation energies of competing pathways .
- Solvent Effects : Conduct COSMO-RS simulations to assess solvent polarity impacts on reaction yields. Validate with experimental solvent screening (e.g., DMF vs. THF) .
- Degradation Studies : Apply ab initio molecular dynamics to predict hydrolytic degradation under acidic/basic conditions .
Q. How can contradictory data in spectral or kinetic studies be resolved?
- Methodology :
- Data Reconciliation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. For kinetic discrepancies, use stopped-flow spectroscopy to capture transient intermediates .
- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in kinetic measurements (e.g., rate constants ±5%) .
- Peer Validation : Share raw datasets via open-access platforms for independent verification .
Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups (e.g., trifluoromethyl or sulfanyl)?
- Methodology :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during etherification steps .
- In Situ Quenching : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive byproducts and prevent side reactions .
- Flow Chemistry : Implement continuous-flow reactors to minimize exposure of intermediates to air/moisture, enhancing reproducibility .
Q. How can statistical design of experiments (DoE) optimize reaction parameters while minimizing resource use?
- Methodology :
- Screening Designs : Use Plackett-Burman designs to identify critical factors (e.g., temperature, catalyst ratio) from 10+ variables .
- Central Composite Design (CCD) : Model non-linear relationships between factors (e.g., solvent volume vs. yield) to define optimal operating windows .
- Cost-Benefit Analysis : Incorporate economic weighting into DoE to balance yield improvements against reagent costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
